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molecular formula C12H17BO4S B1524881 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate CAS No. 709648-80-6

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Cat. No. B1524881
M. Wt: 268.14 g/mol
InChI Key: DEUIVNYKDSXHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946237B2

Procedure details

To a sealed tube containing DMF (3 mL) and water (1 mL) was added 3-bromo-6-chloropyrazolo[1,5-a]pyrimidine (150 mg, 0.645 mmol), methyl-4-(4,4,5,5,-tetramethyl-1,3,2-dioxaborolan-2-yl)-thiophene-2-carboxylate (216 mg, 0.807 mmol), Biotage polymer-bound triphenylphosphine-Pd(0), and sodium carbonate (85 mg, 0.807 mmol). The reaction flask was backfilled with nitrogen gas three times and irradiated in the microwave at 110° C. for 1 h. The solution was allowed to cool to room temperature, and a 1:1 solution of dichloromethane: methanol was added. The solution was filtered and the resulting filtrate concentrated under reduced pressure and water was added. The precipitate was filtered and washed with water once to afford crude methyl 4-(6-chloropyrazolo[1,5-a]-pyrimindin-3-yl)-thiophene-2-carboxylate. The crude methyl ester was taken up in THF (3 mL) and MeOH (3 mL) and 1N KOH in MeOH (2 mL, 3.10 mmol) was added. The solution was heated at 60° C. for 3 h. After hydrolysis, the solution was acidified with 1N HCl and the precipitate collected by filtration to afford the title compound (0.125 g, 0.447 mmol). LRMS (APCI) calc'd for (C11H6ClN3O2S) [M+H]+, 280.0; found 280.0.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Three
[Compound]
Name
triphenylphosphine Pd(0)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
85 mg
Type
reactant
Reaction Step Three
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
3 mL
Type
solvent
Reaction Step Seven
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][N:5]2[CH:10]=[C:9]([Cl:11])[CH:8]=[N:7][C:6]=12.C[O:13][C:14]([C:16]1[S:17][CH:18]=[C:19](B2OC(C)(C)C(C)(C)O2)[CH:20]=1)=[O:15].C(=O)([O-])[O-].[Na+].[Na+].[OH-].[K+].Cl>C1COCC1.CO.ClCCl.O.CN(C=O)C>[Cl:11][C:9]1[CH:8]=[N:7][C:6]2[N:5]([N:4]=[CH:3][C:2]=2[C:19]2[CH:20]=[C:16]([C:14]([OH:15])=[O:13])[S:17][CH:18]=2)[CH:10]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
150 mg
Type
reactant
Smiles
BrC=1C=NN2C1N=CC(=C2)Cl
Name
Quantity
216 mg
Type
reactant
Smiles
COC(=O)C=1SC=C(C1)B1OC(C(O1)(C)C)(C)C
Name
triphenylphosphine Pd(0)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
85 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiated in the microwave at 110° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate concentrated under reduced pressure and water
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water once
CUSTOM
Type
CUSTOM
Details
to afford crude methyl 4-(6-chloropyrazolo[1,5-a]-pyrimindin-3-yl)-thiophene-2-carboxylate
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated at 60° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After hydrolysis
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC=2N(C1)N=CC2C=2C=C(SC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.447 mmol
AMOUNT: MASS 0.125 g
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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